N'-cyano-4-fluorobenzene-1-carboximidamide
Overview
Description
N’-cyano-4-fluorobenzene-1-carboximidamide is a chemical compound with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol . It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a benzene ring, along with a carboximidamide group (-C(=NH)NH2). This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyano-4-fluorobenzene-1-carboximidamide typically involves the reaction of 4-fluorobenzonitrile with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N’-cyano-4-fluorobenzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-cyano-4-fluorobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N’-cyano-4-fluorobenzene-1-carboximidamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-cyano-4-fluorobenzene-1-carboximidamide involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N’-cyano-4-chlorobenzene-1-carboximidamide: Similar structure but with a chlorine atom instead of fluorine.
N’-cyano-4-bromobenzene-1-carboximidamide: Similar structure but with a bromine atom instead of fluorine.
N’-cyano-4-methylbenzene-1-carboximidamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N’-cyano-4-fluorobenzene-1-carboximidamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .
Biological Activity
N'-cyano-4-fluorobenzene-1-carboximidamide is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a cyano group and a fluorine atom, contributes to its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHFN
- Molecular Weight : 163.15 g/mol
- CAS Number : 1431559-89-5
The compound is synthesized through the reaction of 4-fluorobenzonitrile with cyanamide, typically in the presence of a base and suitable solvents such as ethanol or methanol. This process can be scaled for industrial production, ensuring high yield and purity through methods like recrystallization or chromatography .
This compound interacts with specific molecular targets, primarily enzymes and receptors. The cyano group and fluorine atom are crucial for binding to active sites, which can modulate enzyme activity. This modulation can lead to either inhibition or activation of biochemical pathways, depending on the target .
Enzyme Interactions
The compound has been utilized in studies focusing on enzyme interactions, particularly in understanding protein-ligand binding dynamics. It serves as a valuable tool in elucidating mechanisms of action for various enzymes, contributing to drug discovery efforts .
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that modifications to the structure of this compound can enhance its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, structural analogs have shown varying degrees of potency against targets like indoleamine 2,3-dioxygenase (IDO), indicating the importance of substituent groups in modulating biological activity .
- Target Identification : A study explored the structure-activity relationship (SAR) of compounds related to this compound, revealing insights into how different functional groups influence binding affinity and inhibition efficacy against cancer-related enzymes .
Comparative Analysis with Similar Compounds
Compound Name | Structural Feature | Biological Activity |
---|---|---|
N'-cyano-4-chlorobenzene-1-carboximidamide | Chlorine instead of fluorine | Moderate enzyme inhibition |
N'-cyano-4-bromobenzene-1-carboximidamide | Bromine instead of fluorine | Lower potency compared to fluorinated analog |
N'-cyano-4-methylbenzene-1-carboximidamide | Methyl group instead of fluorine | Reduced interaction with biological targets |
This compound stands out due to its unique electronic properties imparted by the fluorine atom, enhancing its binding capabilities compared to its chlorinated or brominated counterparts .
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, general safety assessments indicate that compounds containing cyano groups can pose hazards if not handled properly. Standard laboratory safety protocols should be followed when working with this compound to mitigate risks associated with exposure .
Properties
IUPAC Name |
N'-cyano-4-fluorobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8(11)12-5-10/h1-4H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXDJBWDSAKQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NC#N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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